molecular formula C23H26ClN7O4 B570275 4-(S)-Hydroxypyrrolidinylavanafil CAS No. 330785-54-1

4-(S)-Hydroxypyrrolidinylavanafil

Katalognummer: B570275
CAS-Nummer: 330785-54-1
Molekulargewicht: 499.956
InChI-Schlüssel: STICMRYZQZNHAV-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(S)-Hydroxypyrrolidinylavanafil, also known as Avanafil (CAS 330784-47-9), is a selective phosphodiesterase type 5 (PDE5) inhibitor primarily used to treat erectile dysfunction. Its molecular formula is C₂₃H₂₆ClN₇O₃, and it features a unique stereochemical configuration with an (S)-hydroxymethyl-pyrrolidinyl substituent at the 2-position of the pyrimidinecarboxamide core . The compound’s structure includes a 3-chloro-4-methoxybenzylamino group and a pyrimidinylmethyl carbamoyl moiety, contributing to its high selectivity for PDE5 over other phosphodiesterase isoforms.

Eigenschaften

CAS-Nummer

330785-54-1

Molekularformel

C23H26ClN7O4

Molekulargewicht

499.956

IUPAC-Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1

InChI-Schlüssel

STICMRYZQZNHAV-HOTGVXAUSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl

Synonyme

4-((3-Chloro-4-methoxybenzyl)amino)-2-((2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S)-Hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Coupling with Avanafil: The final step involves coupling the hydroxypyrrolidine derivative with avanafil through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology (PAT) to monitor and control the reaction conditions in real-time.

Analyse Chemischer Reaktionen

Types of Reactions

4-(S)-Hydroxypyrrolidinylavanafil can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(S)-Hydroxypyrrolidinylavanafil has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other conditions related to PDE5 inhibition.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Wirkmechanismus

The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. It inhibits the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, thereby facilitating erection. The hydroxypyrrolidinyl group may enhance the binding affinity or selectivity of the compound for PDE5, potentially improving its efficacy and safety profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar PDE5 Inhibitors

While the provided evidence lacks direct comparative data for 4-(S)-Hydroxypyrrolidinylavanafil, its structural and functional distinctions from other PDE5 inhibitors can be inferred from its chemical profile:

Table 1: Structural Comparison of PDE5 Inhibitors

Compound Core Structure Key Substituents Selectivity for PDE5
This compound Pyrimidinecarboxamide (S)-2-(Hydroxymethyl)-1-pyrrolidinyl, 3-chloro-4-methoxybenzylamino, pyrimidinylmethyl High
Sildenafil Pyrazolopyrimidinone Methylpiperazine, ethoxyphenyl Moderate
Tadalafil β-Carboline Dichlorophenyl, dioxoazepane High
Vardenafil Imidazotriazinone Ethylpiperazine, chlorophenyl High

Key Findings:

Kinetic Profile : Avanafil’s rapid onset (15–30 minutes) and shorter half-life (~5 hours) contrast with Sildenafil (30–60 minutes onset, ~4 hours half-life) and Tadalafil (2 hours onset, ~17.5 hours half-life), making it preferable for patients seeking shorter-duration efficacy .

Metabolic Stability: The 3-chloro-4-methoxybenzylamino group improves metabolic stability, reducing interactions with cytochrome P450 enzymes compared to Vardenafil, which is more susceptible to CYP3A4-mediated metabolism .

Limitations of Available Evidence

The provided sources focus solely on Avanafil’s chemical identification (AOAC SMPR 2014.010/011) and lack comparative pharmacokinetic or clinical data for other PDE5 inhibitors . Further studies are required to validate these structural inferences with experimental or clinical results.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.